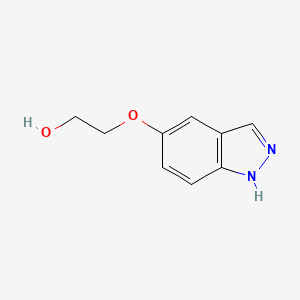

2-(1H-Indazol-5-yloxy)-ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

2-(1H-indazol-5-yloxy)ethanol |

InChI |

InChI=1S/C9H10N2O2/c12-3-4-13-8-1-2-9-7(5-8)6-10-11-9/h1-2,5-6,12H,3-4H2,(H,10,11) |

InChI Key |

MSPADMDRNBPABU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1OCCO)C=NN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 1h Indazol 5 Yloxy Ethanol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-(1H-indazol-5-yloxy)-ethanol suggests two primary strategic disconnections. The most logical disconnection is at the ether linkage (C-O bond), leading to two key synthons: a 5-hydroxy-1H-indazole core and a 2-haloethanol or a related ethylene (B1197577) oxide equivalent. A second disconnection can be envisioned within the indazole ring itself, suggesting various precursors for its construction.

The primary retrosynthetic pathway is outlined below:

Disconnection 1 (C-O Ether Bond): This leads to 5-hydroxy-1H-indazole and a C2-electrophile such as 2-chloroethanol (B45725) or ethylene oxide. This approach is attractive due to the commercial availability or straightforward synthesis of these precursors.

Disconnection 2 (Indazole Ring Formation): This involves breaking the N-N and C-N bonds of the pyrazole (B372694) ring fused to the benzene (B151609) ring. This opens up a variety of established methods for indazole synthesis, starting from substituted anilines or other benzene derivatives.

Development and Optimization of Synthetic Pathways to this compound

Based on the retrosynthetic analysis, the forward synthesis can be strategically planned in a convergent or linear fashion. A common approach involves the initial construction of the 5-substituted indazole core followed by the introduction of the ethanol (B145695) moiety.

Approaches to the Indazole Core Construction

The synthesis of the indazole nucleus is a well-established area of heterocyclic chemistry, with numerous methods available. For the specific case of a 5-hydroxy-1H-indazole precursor, a common starting material is 5-nitro-1H-indazole, which can be reduced to 5-amino-1H-indazole and subsequently converted to the 5-hydroxy derivative via diazotization followed by hydrolysis.

Alternatively, various cyclization strategies can be employed to construct the indazole ring with the desired substitution pattern directly. Some prominent methods include:

Jacobsen Indazole Synthesis: This classic method involves the cyclization of o-acylphenylhydrazines.

Davis-Beirut Reaction: This reaction allows for the synthesis of 2H-indazoles from o-nitrobenzylamines, which can sometimes be isomerized to the 1H-tautomer.

Modern Cross-Coupling Methodologies: Palladium- or copper-catalyzed intramolecular C-N bond formation from appropriately substituted precursors has emerged as a powerful tool for indazole synthesis.

A representative reaction for the synthesis of a substituted indazole is the cyclization of arylhydrazones.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2'-Fluoro-5'-nitroacetophenone phenylhydrazone | K2CO3, DMF, 120 °C | 1-Aryl-5-nitro-1H-indazole | 45-90 |

| Substituted o-aminobenzonitriles and organometallic reagents | Cu(OAc)2, O2 | 1H-Indazoles | Good to excellent |

Ethereal Linkage Formation Strategies

The formation of the ether bond between the 5-hydroxy-1H-indazole and the ethanol moiety is a crucial step. The Williamson ether synthesis is the most widely employed and reliable method for this transformation. This reaction involves the deprotonation of the hydroxyl group of the indazole to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with a suitable electrophile like 2-chloroethanol.

The choice of base and solvent is critical for the success of the Williamson ether synthesis. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are typically used to facilitate the reaction.

| Indazole Substrate | Reagents and Conditions | Product |

| 5-Hydroxy-1H-indazole | 1. NaH, THF; 2. 2-Chloroethanol | This compound |

| 5-Hydroxy-1H-indazole | K2CO3, DMF, 2-Chloroethanol | This compound |

Introduction of the Ethanol Moiety

The ethanol moiety can be introduced using several reagents. 2-Chloroethanol is a common choice due to its commercial availability and reactivity. epo.org The reaction with 5-hydroxy-1H-indazole under basic conditions directly yields the desired product.

Alternatively, ethylene oxide can be used as the electrophile. The reaction of the 5-indazoloxide with ethylene oxide would also afford this compound. This method can be advantageous as it avoids the formation of a chloride salt byproduct. However, ethylene oxide is a toxic and gaseous reagent, requiring specialized handling procedures.

Another approach involves the reaction with ethylene carbonate, which can serve as a safer alternative to ethylene oxide for hydroxyethylation.

Green Chemistry Principles in Synthetic Protocol Development

The application of green chemistry principles to the synthesis of indazole derivatives has gained significant attention. d-nb.info Key areas of focus include the use of greener solvents, catalyst-free reactions, and energy-efficient methods.

For the synthesis of this compound, several green chemistry strategies can be considered:

Use of Greener Solvents: Replacing traditional volatile organic solvents like DMF with more environmentally benign alternatives such as polyethylene (B3416737) glycol (PEG) or water, where feasible.

Catalyst Selection: Employing heterogeneous catalysts that can be easily recovered and reused. Copper-catalyzed reactions for indazole formation are an example of this approach.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. The reaction of 5-hydroxy-1H-indazole with ethylene oxide is a prime example of an atom-economical reaction.

Energy Efficiency: Utilizing microwave irradiation or ultrasound to accelerate reaction rates and reduce energy consumption.

Scale-up Considerations for Research Applications

The transition from a laboratory-scale synthesis to a larger, preparative scale for research applications presents several challenges. For the synthesis of this compound, key considerations include:

Reaction Safety: The use of hazardous reagents such as sodium hydride or ethylene oxide requires careful consideration of safety protocols and engineering controls, especially on a larger scale.

Work-up and Purification: The purification of the final product can become a bottleneck on a larger scale. Developing robust and scalable purification methods, such as crystallization or chromatography with a focus on minimizing solvent usage, is crucial.

Process Optimization: Fine-tuning reaction parameters such as temperature, concentration, and reaction time to maximize yield and minimize byproduct formation is essential for a successful scale-up.

Analytical Techniques for Structural Integrity and Purity Assessment in Synthetic Protocols

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive analysis of this compound. These methods provide complementary information regarding the compound's molecular structure, composition, and level of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. For this compound, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed to confirm the connectivity of atoms within the molecule.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for each unique proton environment in the molecule. The aromatic protons of the indazole ring, the protons of the ethoxy chain, and the hydroxyl proton would each appear at distinct chemical shifts. The integration of these signals provides a ratio of the number of protons in each environment, while the splitting patterns (multiplicity) offer insights into the neighboring protons, thus helping to piece together the molecular structure.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in the indazole ring and the ethanol side chain would give rise to a distinct signal, further confirming the carbon skeleton of the compound.

Mass Spectrometry (MS): Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) could be utilized. The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, which is a critical piece of data for confirming its identity. The fragmentation pattern can also offer additional structural information.

Chromatographic Techniques: Chromatography is indispensable for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile and thermally sensitive compounds like this compound. A sample is passed through a column packed with a stationary phase, and the separation is achieved based on the differential partitioning of the components between the stationary and mobile phases. By using a suitable detector (e.g., UV-Vis), a chromatogram is obtained where the area of the peak corresponding to the target compound relative to the total area of all peaks provides a quantitative measure of its purity.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique often used for monitoring the progress of a reaction and for preliminary purity assessment. A small amount of the sample is spotted on a plate coated with a stationary phase, and the plate is developed in a suitable solvent system. The retention factor (Rf) value of the spot corresponding to the product can be compared to that of a standard, and the presence of additional spots would indicate impurities.

The data obtained from these analytical techniques, when used in conjunction, provide a comprehensive and reliable assessment of the structural integrity and purity of synthesized this compound, which is a critical step in any synthetic protocol.

Interactive Data Table: Expected Analytical Data for this compound

| Analytical Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shifts (δ) | Distinct signals for aromatic, ethoxy, and hydroxyl protons. |

| Integration | Proportional to the number of protons in each environment. | |

| Multiplicity | Splitting patterns consistent with neighboring protons. | |

| ¹³C NMR | Chemical Shifts (δ) | Unique signals for each carbon atom in the molecule. |

| Mass Spectrometry | Molecular Ion Peak (m/z) | Corresponds to the molecular weight of the compound. |

| Fragmentation Pattern | Characteristic fragments aiding in structural confirmation. | |

| HPLC | Retention Time (Rt) | A single major peak at a characteristic retention time. |

| Purity (%) | Calculated from the relative peak area of the main compound. | |

| TLC | Retention Factor (Rf) | A single spot with a specific Rf value in a given solvent system. |

Chemical Reactivity and Derivatization Strategies for 2 1h Indazol 5 Yloxy Ethanol

Exploration of Functional Group Interconversions on the Ethanol (B145695) Side Chain

The primary alcohol of the 2-hydroxyethyl group is a versatile handle for a wide array of functional group interconversions. These transformations allow for the introduction of various pharmacophores and linking moieties, significantly expanding the chemical space accessible from the parent molecule.

Oxidation: The primary alcohol can be oxidized under controlled conditions to yield either the corresponding aldehyde, 2-(1H-indazol-5-yloxy)acetaldehyde, or the carboxylic acid, 2-(1H-indazol-5-yloxy)acetic acid. The choice of oxidant and reaction conditions determines the outcome. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, typically afford the aldehyde, whereas stronger oxidants like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) lead to the carboxylic acid.

Esterification and Etherification: The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides to form esters. This reaction is often catalyzed by acids or coupling agents. Similarly, etherification, for instance, through the Williamson ether synthesis by first converting the alcohol to its alkoxide with a base like sodium hydride, allows for the introduction of a variety of alkyl or aryl substituents.

Conversion to Halides and Other Nucleophilic Substitutions: The alcohol can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. ub.eduvanderbilt.edu These sulfonates are excellent substrates for SN2 reactions, allowing for displacement by a wide range of nucleophiles to introduce halides, azides, nitriles, and thiols, thereby providing access to a broad spectrum of derivatives. vanderbilt.edu Direct conversion to alkyl halides is also achievable using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). ub.edu

| Reaction Type | Reagent(s) | Product Functional Group | Notes |

|---|---|---|---|

| Oxidation | PCC, DMP | Aldehyde | Provides access to 2-(1H-indazol-5-yloxy)acetaldehyde. |

| Oxidation | KMnO₄, Jones Reagent | Carboxylic Acid | Forms 2-(1H-indazol-5-yloxy)acetic acid. |

| Esterification | R-COOH, Acid Catalyst | Ester | Couples the molecule with various carboxylic acids. |

| Sulfonylation | TsCl or MsCl, Pyridine | Sulfonate Ester (e.g., Tosylate) | Activates the hydroxyl for nucleophilic substitution. ub.eduvanderbilt.edu |

| Halogenation | SOCl₂, PBr₃ | Alkyl Halide | Direct conversion of the alcohol to the corresponding halide. ub.edu |

| Nucleophilic Substitution | NaCN, NaN₃, NaX (on sulfonate) | Nitrile, Azide, Halide | SN2 reaction on the activated alcohol leads to a variety of derivatives. vanderbilt.edu |

Modifications and Substitutions on the Indazole Ring System

The indazole ring itself offers significant opportunities for derivatization, primarily through N-functionalization of the pyrazole (B372694) ring and substitution on the benzene (B151609) ring.

N-Alkylation and N-Arylation: The most common modification of the indazole core is the substitution at the nitrogen atoms. The reaction of 2-(1H-Indazol-5-yloxy)-ethanol with electrophiles like alkyl halides or tosylates in the presence of a base typically yields a mixture of N-1 and N-2 substituted isomers. nih.gov The ratio of these regioisomers is highly dependent on several factors, including the nature of the electrophile, the base, the solvent, and the substituents on the indazole ring. nih.govbeilstein-journals.org For instance, the use of sodium hydride in THF often favors the formation of the N-1 isomer, which is generally the thermodynamically more stable product. nih.govbeilstein-journals.org Conversely, different conditions or specific substituents can direct the reaction towards the N-2 position. nih.gov

Electrophilic Aromatic Substitution: The benzene portion of the indazole ring can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The 5-oxyethanol substituent is an ortho-, para-directing group, while the pyrazole ring's influence can be more complex. The precise location of substitution (positions 4, 6, or 7) will depend on the reaction conditions and the combined directing effects of the existing groups. For example, bromination of substituted indazoles has been successfully performed using bromine in acetic acid. nih.gov

Cross-Coupling Reactions: To achieve more complex derivatives, a halogen atom can be first introduced onto the indazole ring, which can then serve as a handle for various palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions on a halogenated precursor would enable the introduction of a vast array of aryl, alkyl, vinyl, and amino substituents.

Formation of Conjugates and Pro-moieties for Research Probing

The functional groups of this compound are well-suited for the attachment of other molecular entities to create conjugates for research or to form pro-moieties.

The primary alcohol is an ideal site for creating ester-based pro-moieties. By linking the alcohol to a carrier molecule (e.g., an amino acid or a polyethylene (B3416737) glycol chain) via an ester bond, the physicochemical properties of the parent compound can be modulated. This ester linkage can be designed to be cleaved by endogenous esterases in the body, releasing the active parent molecule.

For research purposes, the molecule can be tethered to reporter groups such as fluorophores (e.g., fluorescein, rhodamine) or affinity tags (e.g., biotin). This is typically achieved by converting the alcohol to a more reactive functional group (e.g., an amine or a carboxylic acid) and then using standard bioconjugation chemistry to link it to the desired tag. Such fluorescent or tagged probes are invaluable tools for studying the molecular interactions and localization of the compound in biological systems. The indazole N-H can also be used as an attachment point, for example, through alkylation with a linker arm that has a terminal functional group for conjugation.

Stereochemical Considerations in Derivatives Synthesis

The parent compound, this compound, is achiral. However, stereochemistry becomes a critical consideration when derivatization introduces one or more chiral centers.

The most direct way to introduce a stereocenter is through modification of the ethanol side chain. For example, if the alcohol is oxidized to the corresponding aldehyde, a subsequent nucleophilic addition (e.g., a Grignard reaction) will generate a new secondary alcohol with a stereocenter. In such cases, the product will be a racemic mixture unless a chiral reagent or catalyst is employed to control the stereochemical outcome.

Furthermore, reactions that proceed via an SN2 mechanism on a chiral derivative of the side chain are stereospecific. For instance, if a chiral precursor were used and the hydroxyl group was converted to a tosylate, its subsequent displacement by a nucleophile would proceed with inversion of configuration at the carbon center. ub.edu Therefore, when designing syntheses of chiral derivatives, the stereochemical course of each reaction step must be carefully considered to obtain the desired stereoisomer.

Investigation of Biological Activity and Molecular Mechanisms in Pre Clinical Research Models

Elucidation of Specific Molecular Targets and Ligand-Binding Profiles

Data not available.

Data not available.

Data not available.

Cellular Pathway Perturbation Analysis

Data not available.

Data not available.

Investigation of "2-(1H-Indazol-5-yloxy)-ethanol" Reveals No Publicly Available Biological Activity Data

A thorough investigation into the biological activity and molecular mechanisms of the chemical compound "this compound" has found no publicly available scientific literature detailing its effects in preclinical research models. Despite a comprehensive search for data pertaining to its influence on cellular processes and its effects in in vivo models, the scientific record remains silent on the biological properties of this specific molecule.

The inquiry sought to populate a detailed article structure focusing on the compound's potential modulation of apoptotic and autophagic processes, its impact on cell proliferation and viability, and its role in cellular differentiation and migration. Further areas of investigation included its subcellular localization and effects on organelle dynamics, as well as any exploration of its biological effects in in vivo animal models, including pharmacodynamic markers and target engagement assessments.

Consequently, it is not possible to provide an analysis of its biological activity or to generate data tables and detailed research findings as requested. The absence of such information in the public domain prevents a scientifically accurate and informative discussion on the compound's preclinical profile.

Exploration of Biological Effects in In Vivo Animal Models

Proof-of-Principle Studies for Mechanistic Hypotheses in Disease Models

No studies detailing the investigation of mechanistic hypotheses for "this compound" in any disease models were identified.

Comparative Studies with Reference Compounds in Biological Systems

There is no available data from comparative studies of "this compound" with any reference compounds in biological systems.

Due to the absence of research data for this specific compound, a detailed article focusing on its biological activity and molecular mechanisms as outlined cannot be generated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of Analogs for SAR Probing

The exploration of the SAR of indazole derivatives heavily relies on the strategic design and synthesis of analogs with systematic structural modifications. The synthesis of a diverse library of analogs allows researchers to probe the influence of various substituents and their positions on the biological activity of the parent compound. acs.org For a molecule like 2-(1H-Indazol-5-yloxy)-ethanol, a typical analog design strategy would involve modifications at several key positions:

The Indazole Core: Substitutions on the benzene (B151609) ring (positions 4, 6, and 7) and the pyrazole (B372694) ring (positions 1, 3) of the indazole nucleus are common strategies to modulate activity. For instance, the introduction of different functional groups can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. nih.gov

The Ether Linkage: The oxygen atom of the ether linkage in this compound is a potential hydrogen bond acceptor. Analogs could be designed to replace the ether linkage with other functionalities, such as thioethers or amino groups, to investigate the importance of this interaction.

The Ethanol (B145695) Side Chain: The terminal hydroxyl group of the ethanol side chain is a key feature, likely involved in hydrogen bonding. Analogs with modified chain lengths (e.g., propanol (B110389), butanol), the introduction of branching, or the replacement of the hydroxyl group with other polar functionalities (e.g., amines, carboxylic acids) would be crucial for understanding its role in biological activity.

The synthesis of such analogs often involves multi-step reaction sequences. A general approach to synthesizing derivatives of this compound could start from a suitably substituted 5-hydroxyindazole. The ether linkage can be formed through a Williamson ether synthesis by reacting the hydroxyl group with a halo-alcohol derivative. Modifications to the indazole ring can be introduced either at the beginning of the synthesis or on the pre-formed indazole scaffold. acs.org

Identification of Key Pharmacophoric Features for Biological Interactions

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For indazole derivatives, the indazole ring itself is often a critical pharmacophoric element, acting as a versatile scaffold that can engage in various interactions with biological targets, including hydrogen bonding, and π-π stacking. nih.gov

Based on studies of various indazole-containing bioactive molecules, several key pharmacophoric features can be postulated for compounds structurally related to this compound:

Hydrogen Bond Donors and Acceptors: The N1-H of the indazole ring acts as a hydrogen bond donor. The nitrogen atom at position 2 and the oxygen atom of the ether linkage can act as hydrogen bond acceptors. The terminal hydroxyl group of the ethanol side chain can function as both a hydrogen bond donor and acceptor. These features are often crucial for anchoring the molecule within the binding site of a protein.

Aromatic/Hydrophobic Regions: The benzene ring of the indazole scaffold provides a significant hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues in a protein's active site.

The following table summarizes the potential pharmacophoric features of this compound:

| Feature | Description | Potential Interaction |

| Indazole N1-H | Hydrogen bond donor | Interaction with acceptor groups on the target protein. |

| Indazole N2 | Hydrogen bond acceptor | Interaction with donor groups on the target protein. |

| Ether Oxygen | Hydrogen bond acceptor | Interaction with donor groups on the target protein. |

| Terminal Hydroxyl | Hydrogen bond donor/acceptor | Versatile interactions within the binding pocket. |

| Benzene Ring | Aromatic/Hydrophobic | π-π stacking, hydrophobic interactions. |

Impact of Stereochemistry on Biological Activity Profiles

While this compound itself is an achiral molecule, the introduction of stereocenters through analog design can have a profound impact on biological activity. If, for instance, the ethanol side chain were to be modified to include a chiral center, such as in 2-(1H-Indazol-5-yloxy)-propan-1-ol, the resulting enantiomers could exhibit significantly different potencies and selectivities.

The differential activity of stereoisomers arises from the three-dimensional nature of drug-target interactions. The binding pockets of proteins are chiral environments, and only one enantiomer may be able to achieve the optimal orientation for binding and eliciting a biological response. The other enantiomer might bind with lower affinity or not at all.

Elucidation of Structural Modulators for Selectivity and Potency

Achieving selectivity for a specific biological target over others is a major goal in drug discovery, as it can lead to a more favorable therapeutic window and reduced side effects. Structural modifications to the this compound scaffold can be strategically employed to enhance both potency and selectivity.

Key structural features that can be modulated include:

Substituents on the Indazole Ring: The nature and position of substituents on the indazole ring can dramatically influence selectivity. For example, in the context of kinase inhibitors, specific substitutions on the indazole ring have been shown to confer selectivity for certain kinase families. nih.gov A bulky substituent at a particular position might be well-tolerated by the target protein but clash with the binding site of an off-target protein, thus enhancing selectivity.

The 5-Position Side Chain: The length, flexibility, and terminal functional group of the side chain at the 5-position are critical determinants of both potency and selectivity. The ethanol side chain in this compound provides a certain degree of flexibility and a key hydrogen bonding interaction. Modifying this chain could allow for the exploration of different regions within the target's binding pocket, potentially leading to interactions that are unique to the desired target. For instance, extending the chain and introducing a charged group could favor interactions with a specific sub-pocket of the target protein.

The following table provides hypothetical examples of how structural modifications could impact the activity of this compound analogs:

| Modification | Rationale | Potential Outcome |

| Addition of a methyl group at the 3-position of the indazole | Explore steric and hydrophobic interactions. | Increased or decreased potency depending on the target. |

| Replacement of the ether oxygen with a sulfur atom | Alter the hydrogen bonding capacity and geometry. | Modified binding affinity and selectivity. |

| Extension of the ethanol side chain to a propanol or butanol | Probe deeper into the binding pocket. | Enhanced potency if additional favorable interactions are made. |

| Introduction of a fluorine atom on the benzene ring | Modulate electronic properties and metabolic stability. | Improved pharmacokinetic properties and potentially altered activity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govaboutscience.eu These models can be used to predict the activity of novel compounds and to guide the design of more potent analogs.

For a series of analogs of this compound, a QSAR study would typically involve the following steps:

Data Set Collection: A dataset of structurally related indazole derivatives with their corresponding measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

A hypothetical QSAR equation for a series of this compound analogs might look like this:

pIC50 = c0 + c1logP + c2HD + c3*MW

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency).

logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

HD is the number of hydrogen bond donors.

MW is the molecular weight.

c0, c1, c2, and c3 are coefficients determined by the regression analysis.

Such a model could reveal, for example, that an increase in hydrophobicity (logP) and the number of hydrogen bond donors (HD) is positively correlated with biological activity, while an increase in molecular weight (MW) is negatively correlated. This information would be invaluable for guiding the design of new, more potent analogs. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide even more detailed insights by generating 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. nih.gov

Computational and Theoretical Investigations of 2 1h Indazol 5 Yloxy Ethanol

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool for identifying potential biological targets and elucidating the molecular interactions that govern ligand binding. The indazole moiety is a well-established pharmacophore known to interact with a wide range of protein targets, particularly protein kinases, by acting as a bioisostere of adenine (B156593) and mimicking its hydrogen bonding pattern in the ATP-binding site. nih.govresearchgate.netsemanticscholar.org

Potential protein kinase targets for 2-(1H-Indazol-5-yloxy)-ethanol include Fibroblast Growth Factor Receptor (FGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora kinases, all of which are implicated in cancer pathogenesis. nih.govnih.govnih.gov Docking simulations would place the this compound molecule into the crystal structure of a target's ATP-binding pocket to calculate its binding affinity, typically expressed as a docking score in kcal/mol, and predict its binding pose.

A typical binding mode for an indazole-based inhibitor involves the formation of one or more hydrogen bonds between the indazole nitrogen atoms and the backbone residues of the kinase hinge region. nih.gov For instance, in FGFR1, the indazole N-H and N2 atoms could form hydrogen bonds with the backbone carbonyl of Ala564 and the backbone NH of Glu562, respectively. nih.gov The 5-yloxy-ethanol substituent would then extend into adjacent hydrophobic or solvent-accessible regions of the binding pocket, where it could form additional interactions. Molecular docking studies of various indazole derivatives have successfully predicted these interactions, guiding the design of more potent and selective inhibitors. nih.govbiotech-asia.orgnih.gov

| Target Protein | PDB ID | Illustrative Docking Score (kcal/mol) | Predicted Key Interactions |

| VEGFR-2 | 4AGD | -7.1 | H-bond with Cys919 (hinge) |

| Aurora Kinase A | 3NT1 | -6.8 | H-bond with Ala213 (hinge) |

| FGFR1 | 4ZSA | -6.5 | H-bond with Ala564 (hinge) |

This table is illustrative and presents potential outcomes of a molecular docking study based on data from similar indazole-based kinase inhibitors.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements and conformational changes of the system over time. nih.gov An MD simulation would be performed on the best-docked pose of this compound with a selected target, such as VEGFR-2, to assess the stability of the predicted binding mode. nih.gov

The simulation places the complex in a periodic box of water molecules and ions to mimic physiological conditions. Over a simulation period of nanoseconds, the trajectory of every atom is calculated. Analysis of this trajectory provides insights into the stability of the complex, the flexibility of the ligand and protein, and the persistence of key intermolecular interactions.

Key analyses from an MD simulation include:

Root Mean Square Fluctuation (RMSF): Calculated for individual amino acid residues to identify flexible regions of the protein. This can reveal how the protein adapts to the ligand's presence. pensoft.net

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, confirming the importance of interactions predicted by docking. researchgate.net

For this compound, MD simulations would validate whether the crucial hydrogen bonds with the kinase hinge region are maintained over time and assess the conformational flexibility of the yloxy-ethanol tail, providing a more accurate picture of the binding thermodynamics. nih.gov

| MD Simulation Analysis | Metric | Insight Provided |

| System Stability | RMSD (Å) | Stability of the ligand within the binding pocket and the protein's overall structure. |

| Residue Flexibility | RMSF (Å) | Identification of flexible or rigid regions of the protein upon ligand binding. |

| Interaction Persistence | Hydrogen Bond Occupancy (%) | Durability and importance of specific hydrogen bonds predicted by docking. |

| Compactness | Radius of Gyration (Rg) | Changes in the overall compactness of the protein-ligand complex. |

This table summarizes the standard analyses performed in MD simulations and the information they yield.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule. irjweb.com These methods are used to determine a molecule's three-dimensional geometry, electron distribution, and orbital energies, which are crucial for understanding its reactivity and intermolecular interactions. nih.govresearchgate.net

For this compound, DFT calculations with a basis set like B3LYP/6-31G++(d,p) would be used to compute several key electronic descriptors. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.govcore.ac.uk

Another valuable output is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms and the pyrazole (B372694) ring nitrogen, highlighting them as potential hydrogen bond acceptors.

| Quantum Chemical Descriptor | Illustrative Predicted Value | Significance |

| EHOMO | -6.5 eV | Electron-donating capability |

| ELUMO | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | 3.1 Debye | Molecular polarity and solubility |

This table presents illustrative quantum chemical parameters for this compound based on DFT studies of similar heterocyclic compounds.

In Silico Prediction of Pharmacokinetic Properties

In the early stages of drug discovery, predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to avoid costly late-stage failures. nih.govspringernature.com Numerous in silico models are available to estimate these properties based solely on a molecule's structure. japtronline.comrsc.org

Oral bioavailability is heavily influenced by a compound's ability to be absorbed through the intestinal wall. Key predictors for this include compliance with Lipinski's Rule of Five, which estimates drug-likeness, and predicted permeability through a Caco-2 cell monolayer, an in vitro model of the human intestine. nih.govnih.gov this compound is a small molecule (MW ≈ 178.19 g/mol ) with favorable properties (predicted LogP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) and is expected to comply with Lipinski's rule.

Computational models can provide a quantitative prediction of Caco-2 permeability (Papp). acs.orgacs.orgmdpi.com Furthermore, it is critical to predict whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells and reduce absorption and brain penetration. csmres.co.uknih.govacs.org In silico classifiers can predict the likelihood of a molecule being a P-gp substrate based on its structural features. mdpi.comnih.gov

Metabolic stability determines the lifetime of a drug in the body. Biotransformation is primarily carried out by Cytochrome P450 (CYP) enzymes in the liver. In silico tools can predict which CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are most likely to metabolize a compound and identify the specific sites on the molecule that are prone to modification.

For this compound, several metabolic pathways can be predicted:

Oxidation: The primary alcohol of the ethanol (B145695) group is a likely site for oxidation to an aldehyde and subsequently to a carboxylic acid.

Hydroxylation: The indazole and benzene (B151609) rings are susceptible to aromatic hydroxylation.

O-dealkylation: Cleavage of the ether bond is another possible, though often minor, metabolic route.

Studies on the metabolism of other indazole-containing compounds have confirmed that aromatic hydroxylation is a common biotransformation pathway. nih.govnih.gov

| ADME Property | Parameter | Illustrative Prediction |

| Absorption | Lipinski's Rule of Five | Pass (0 violations) |

| Human Intestinal Absorption | High (>90%) | |

| Caco-2 Permeability (Papp) | High (>10 x 10-6 cm/s) | |

| Distribution | P-gp Substrate | Possible |

| Blood-Brain Barrier Permeant | No | |

| Metabolism | CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No | |

| Likely Metabolites | Alcohol oxidation, Aromatic hydroxylation | |

| Excretion | Primary Route | Renal |

This table provides an illustrative summary of in silico ADME predictions for this compound.

Development of Predictive Models for Biological Activity based on Computational Parameters

The development of predictive models for the biological activity of chemical compounds represents a significant advancement in the field of medicinal chemistry and drug discovery. nih.govelsevierpure.com These computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov For a compound like this compound, which belongs to the broader class of indazole derivatives, developing such models can be instrumental in predicting its potential therapeutic effects and guiding the synthesis of more potent analogues. nih.gov This section will delve into the methodologies involved in creating these predictive models, focusing on the computational parameters used.

The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. nih.gov Therefore, by quantifying these properties through computational means, it is possible to build a model that can predict the activity of new, unsynthesized compounds. The development of a predictive model typically involves several key steps: a curated dataset of compounds with known biological activities, the calculation of molecular descriptors (computational parameters), the selection of relevant descriptors, the generation of a mathematical model using statistical methods, and rigorous validation of the model's predictive power.

A crucial aspect of developing a robust predictive model is the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be broadly categorized into several groups:

Electronic Descriptors: These parameters describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. Examples include the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and dipole moment. These descriptors are often critical in modeling interactions between a drug molecule and its biological target.

Steric Descriptors: These parameters relate to the size and shape of the molecule. They include molecular weight, molar volume, and van der Waals surface area. Steric properties are vital for understanding how a molecule fits into the binding site of a receptor or enzyme.

Hydrophobic Descriptors: These parameters quantify the hydrophobicity of a molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which describes the distribution of a compound between an aqueous and an oily phase.

Topological Descriptors: These are numerical indices derived from the 2D representation of a molecule's structure, reflecting its connectivity and branching. Examples include the Wiener index and Kier & Hall connectivity indices.

The table below provides examples of computational parameters that could be used in the development of a predictive model for the biological activity of this compound and its derivatives.

| Descriptor Category | Descriptor Name | Symbol | Description |

| Electronic | Highest Occupied Molecular Orbital Energy | HOMO | Energy of the outermost electron-containing orbital; related to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | LUMO | Energy of the lowest empty orbital; related to the ability to accept electrons. | |

| Dipole Moment | µ | A measure of the overall polarity of the molecule. | |

| Steric | Molecular Weight | MW | The sum of the atomic weights of all atoms in the molecule. |

| Molar Volume | Vm | The volume occupied by one mole of the substance. | |

| Van der Waals Surface Area | VDWSA | The total surface area of the molecule calculated using van der Waals radii. | |

| Hydrophobic | Partition Coefficient | logP | The logarithm of the ratio of the concentration of the compound in an organic solvent to its concentration in an aqueous solvent. |

| Topological | Wiener Index | W | A distance-based index that reflects the branching of the molecular skeleton. |

Once a set of descriptors has been calculated for a series of indazole derivatives with known biological activities, statistical methods are employed to build the predictive model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms are commonly used for this purpose. nih.gov The goal is to generate an equation that relates the biological activity to a combination of the most relevant descriptors.

For instance, a hypothetical QSAR model for a series of indazole derivatives might take the following form:

Biological Activity (log 1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn*(Descriptor n)

Where c0, c1, c2, ..., cn are coefficients determined by the regression analysis.

The predictive power of the developed model is assessed using various statistical metrics. The squared correlation coefficient (r²) indicates the goodness of fit of the model, while the cross-validated squared correlation coefficient (q²) provides a measure of its predictive ability on new data. A high q² value is essential to ensure that the model is not overfitted and can genuinely predict the activity of novel compounds.

While specific predictive models for this compound are not extensively reported in the public domain, the methodologies described are standard in the field and would be applicable to this compound and its analogues. By applying these computational approaches, researchers can gain valuable insights into the structure-activity relationships of indazole derivatives, facilitating the rational design of new and more effective therapeutic agents.

Advanced Research Applications and Methodological Contributions

Utilization as a Molecular Probe for Biological System Elucidation

Direct evidence for the use of 2-(1H-Indazol-5-yloxy)-ethanol as a molecular probe is not prominent in current research. However, its structural components suggest a potential for such applications. Molecular probes are instrumental in dissecting complex biological pathways. The indazole moiety is a known pharmacophore that can interact with various biological targets. By modifying the terminal hydroxyl group of this compound with reporter molecules such as fluorophores or biotin, it is conceivable to generate probes to visualize and study the localization and interactions of indazole-binding proteins within cellular systems. The development of such probes would be contingent on identifying a specific biological target with a sufficient affinity for the indazole core of this particular molecule.

Application in Chemical Probe Development for Target Validation

Chemical probes are crucial tools for validating the therapeutic potential of new drug targets. The development of a chemical probe from this compound would involve systematic chemical modifications to optimize its potency, selectivity, and cellular activity against a specific biological target. The primary alcohol group serves as a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR). For instance, esterification or etherification at this position could introduce functionalities that enhance binding affinity or modulate pharmacokinetic properties. While specific examples for this compound are lacking, the general principle is a cornerstone of medicinal chemistry.

Contribution to New Methodologies in Organic Synthesis

The primary contribution of this compound to organic synthesis lies in its role as a versatile building block. The presence of a reactive hydroxyl group and a bicyclic aromatic system with nucleophilic nitrogen atoms allows for a variety of chemical transformations. It can be a key starting material for the synthesis of more elaborate indazole derivatives. Synthetic methodologies that could utilize this compound include multi-component reactions, cross-coupling reactions, and the construction of diverse chemical libraries. Its bifunctional nature—an ether linkage and a primary alcohol—offers orthogonal reactivity that can be exploited in complex synthetic sequences.

Integration into High-Throughput Screening (HTS) Libraries for Discovery Research

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid screening of large numbers of compounds against a biological target. Chemical libraries for HTS are designed to cover a broad chemical space. Due to its drug-like properties and the synthetic accessibility of its derivatives, this compound is a suitable candidate for inclusion in HTS libraries. The indazole core is considered a "privileged scaffold," meaning it is a structural motif that can bind to multiple biological targets. By incorporating this compound and its derivatives into screening libraries, researchers increase the probability of identifying novel hit compounds for a wide range of diseases.

Role as a Scaffold for Rational Ligand Design

The indazole ring system is a well-established scaffold in rational ligand design, particularly for the development of kinase inhibitors. The nitrogen atoms of the pyrazole (B372694) ring can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of the ATP-binding pocket of kinases. The 5-oxy-ethanol substituent of this compound provides a vector for chemical modification, allowing chemists to design ligands that can extend into other regions of the binding site to enhance potency and selectivity. While specific design strategies originating from this exact compound are not widely published, the principles of rational drug design strongly support its potential as a foundational scaffold for developing targeted therapeutics. The ether linkage provides a flexible yet stable connection to a side chain that can be optimized to interact with specific amino acid residues of a target protein.

Q & A

Q. What are the recommended safety protocols for handling 2-(1H-Indazol-5-yloxy)-ethanol in laboratory settings?

- Methodological Answer : Strict adherence to safety protocols is critical. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors or dust. Store the compound in a dry, ventilated area away from heat and incompatible materials (e.g., oxidizing agents). In case of skin contact, rinse immediately with cold water and remove contaminated clothing. For spills, use inert absorbents and dispose of waste via approved chemical disposal protocols .

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions must be optimized?

- Methodological Answer : A typical synthesis involves coupling 1H-indazol-5-ol with ethylene oxide or a substituted ethanol derivative under basic conditions (e.g., KOH/ethanol). Key parameters include reaction temperature (60–80°C), solvent choice (polar aprotic solvents like DMF enhance solubility), and catalyst selection (e.g., phase-transfer catalysts for improved yield). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Monitor reaction progress using TLC or HPLC .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR : The -NMR spectrum should show a singlet for the indazole NH proton (~δ 12 ppm), a triplet for the ethoxy methylene group (δ 3.8–4.2 ppm), and a hydroxyl proton (δ 1.5–2.5 ppm, broad). -NMR will confirm the ether linkage (C-O-C resonance at ~70 ppm).

- IR : Look for O-H stretching (~3200–3500 cm) and C-O-C asymmetric stretching (~1100–1250 cm).

- Mass Spectrometry : ESI-MS should display a molecular ion peak matching the exact mass (calculated for CHNO: 178.0742) .

Advanced Research Questions

Q. What strategies resolve crystallographic disorder or twinning issues during X-ray structure determination of this compound derivatives?

- Methodological Answer : Use the SHELX suite (SHELXD for structure solution, SHELXL for refinement) to handle twinning. For disordered regions, apply split-atom models or restraints on bond lengths/angles. High-resolution data (≤ 0.8 Å) and low-temperature measurements (90–150 K) reduce thermal motion artifacts. Validate refinement with R < 5% and check for residual electron density peaks (< 1 eÅ) . Tools like WinGX and ORTEP aid in visualizing anisotropic displacement ellipsoids and generating publication-quality figures .

Q. How can computational methods predict thermodynamic properties (e.g., vaporization enthalpy) of this compound?

- Methodological Answer : Employ group contribution methods (e.g., Joback or Benson) or quantum mechanical calculations (DFT/B3LYP with a 6-311+G(d,p) basis set) to estimate vaporization enthalpy (). Validate predictions experimentally using thermogravimetric analysis (TGA) or calorimetry. Solubility parameters can be derived via Hansen solubility spheres using molecular dynamics simulations .

Q. What experimental design considerations are critical when evaluating the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer : Use a Box-Behnken or central composite design to optimize assay conditions (e.g., pH, temperature, substrate concentration). For IC determination, employ dose-response curves with triplicate measurements. Include positive controls (e.g., known kinase inhibitors) and validate results via molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., indazole-binding kinases). Monitor off-target effects using selectivity panels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.